molecular formula C24H36N4O9 B3317502 rec IGF-II (1-67) (human) CAS No. 96081-16-2

rec IGF-II (1-67) (human)

Cat. No.: B3317502
CAS No.: 96081-16-2
M. Wt: 524.6 g/mol
InChI Key: CPOKMHRJZDYBFO-OZBNKPLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Recombinant Insulin-like Growth Factor-II (1-67) (human) is a synthetic version of the naturally occurring Insulin-like Growth Factor-II (IGF-II) protein. This protein is composed of 67 amino acids and plays a crucial role in cell growth, development, and differentiation. IGF-II is particularly important during fetal development and is involved in various cellular processes, including cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Recombinant Insulin-like Growth Factor-II (1-67) (human) is typically produced using recombinant DNA technology. The gene encoding the IGF-II protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or HEK 293 cells. The host cells are cultured under specific conditions to express the IGF-II protein. The protein is then purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .

Industrial Production Methods

In industrial settings, large-scale production of recombinant IGF-II involves fermentation processes using bioreactors. The host cells are grown in controlled environments with optimized conditions for temperature, pH, and nutrient supply. After sufficient growth, the cells are lysed to release the recombinant protein, which is then purified through multiple steps to ensure its activity and purity .

Chemical Reactions Analysis

Types of Reactions

Recombinant Insulin-like Growth Factor-II (1-67) (human) primarily undergoes reactions related to its protein structure, such as disulfide bond formation and proteolytic cleavage. These reactions are crucial for maintaining the protein’s stability and biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis and purification of recombinant IGF-II include reducing agents like dithiothreitol (DTT) for breaking disulfide bonds during purification and proteases for cleaving fusion tags. The protein is often purified under mild conditions to preserve its structure and function .

Major Products Formed

The major product formed from these reactions is the active recombinant IGF-II protein, which retains its biological activity and structural integrity. The protein is typically lyophilized for storage and further use .

Scientific Research Applications

Recombinant Insulin-like Growth Factor-II (1-67) (human) has a wide range of applications in scientific research:

Mechanism of Action

Recombinant Insulin-like Growth Factor-II (1-67) (human) exerts its effects by binding to specific receptors on the cell surface, primarily the type 1 Insulin-like Growth Factor receptor (IGF-1R) and the insulin receptor isoform A (IR-A). Upon binding, these receptors undergo conformational changes that activate intracellular signaling pathways, including the PI3K/Akt and ERK/MAP kinase pathways. These pathways promote cell growth, proliferation, and survival .

Comparison with Similar Compounds

Recombinant Insulin-like Growth Factor-II (1-67) (human) is similar to other members of the Insulin-like Growth Factor family, such as IGF-I and insulin. IGF-II has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Insulin-like Growth Factor-I (IGF-I)
  • Insulin
  • Relaxin

These compounds share structural similarities and overlapping functions but differ in their specific roles and receptor affinities .

Properties

IUPAC Name

(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOKMHRJZDYBFO-OZBNKPLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.